molecular formula C20H23ClN2O B4915626 1-benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide

1-benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide

Cat. No.: B4915626
M. Wt: 342.9 g/mol
InChI Key: VMRMVZQEJRLATM-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide is a compound that belongs to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of benzyl and chlorobenzyl groups attached to the piperidine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with benzyl and chlorobenzyl halides. The process generally includes:

    Nucleophilic Substitution: The piperidine nitrogen acts as a nucleophile, attacking the benzyl halide to form the benzyl-piperidine intermediate.

    Amidation: The intermediate then reacts with 2-chlorobenzyl chloride under basic conditions to form the final carboxamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzyl and chlorobenzyl groups may facilitate binding to active sites on enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the chlorobenzyl group, making it less versatile in certain reactions.

    N-Benzylpiperidine-4-carboxamide: Similar structure but without the chlorobenzyl group, affecting its reactivity and applications.

Uniqueness: 1-Benzyl-N-(2-chlorobenzyl)piperidine-4-carboxamide stands out due to the presence of both benzyl and chlorobenzyl groups, which confer unique chemical properties and potential biological activities. This dual substitution enhances its reactivity and makes it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c21-19-9-5-4-8-18(19)14-22-20(24)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRMVZQEJRLATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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